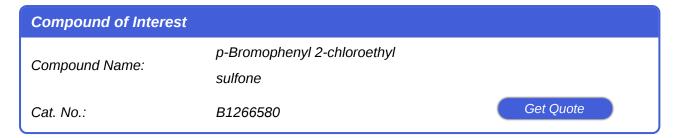


An In-depth Technical Guide to 1-bromo-4-(2chloroethylsulfonyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-bromo-4-(2-chloroethylsulfonyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines established chemical principles with data on structurally related compounds to offer a foundational understanding of this molecule.

Molecular and Chemical Properties

1-bromo-4-(2-chloroethylsulfonyl)benzene is a halogenated aromatic sulfone. The presence of a bromine atom on the phenyl ring and a 2-chloroethylsulfonyl group provides multiple reactive sites, making it a potentially valuable building block in organic synthesis and chemical biology. One commercial supplier notes its application in proteomics research, suggesting it may be used as a chemical probe to react with specific amino acid residues.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-bromo-4-(2-chloroethylsulfonyl)benzene.

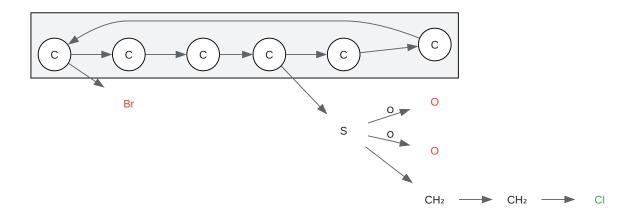


Property	Value	Source(s)
CAS Number	26732-25-2	[1]
Molecular Formula	C ₈ H ₈ BrClO ₂ S	[1]
Molecular Weight	283.57 g/mol	[1]
Canonical SMILES	C1=CC(=CC=C1S(=O) (=O)CCCl)Br	
Physical Description	Solid (predicted)	_
Solubility	Soluble in organic solvents (predicted)	

Note: Some properties are predicted based on the chemical structure as explicit experimental data is not widely available.

Molecular Structure

The molecular structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene is characterized by a central benzene ring substituted at the 1 and 4 positions.



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Caption: Molecular structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene.



Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 1-bromo-4-(2-chloroethylsulfonyl)benzene are not readily available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for similar compounds.

Proposed Synthesis of 1-bromo-4-(2-chloroethylsulfonyl)benzene

A potential two-step synthesis could involve the initial preparation of 1-bromo-4-(2-chloroethylthio)benzene, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of 1-bromo-4-(2-chloroethylthio)benzene

This step would likely involve the reaction of 4-bromothiophenol with 1-bromo-2-chloroethane under basic conditions.

 Materials: 4-bromothiophenol, 1-bromo-2-chloroethane, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetone).

Procedure:

- Dissolve 4-bromothiophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
- Add the base portion-wise to the solution at room temperature to form the thiolate anion.
- Slowly add 1-bromo-2-chloroethane to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer
 with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



• Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 1-bromo-4-(2-chloroethylsulfonyl)benzene

The thioether intermediate would then be oxidized to the sulfone.

• Materials: 1-bromo-4-(2-chloroethylthio)benzene, an oxidizing agent (e.g., hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA)), and a suitable solvent (e.g., acetic acid or dichloromethane).

Procedure:

- Dissolve the thioether in the chosen solvent.
- If using hydrogen peroxide, a catalytic amount of a substance like sodium tungstate may be beneficial.
- Slowly add the oxidizing agent to the solution, maintaining the temperature with an ice bath as the reaction is often exothermic.
- Stir the reaction mixture at room temperature until TLC indicates the complete consumption of the starting material.
- Work up the reaction by adding a reducing agent (e.g., sodium sulfite solution) to quench any excess peroxide, if necessary.
- Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.
- Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-bromo-4-(2-chloroethylsulfonyl)benzene.



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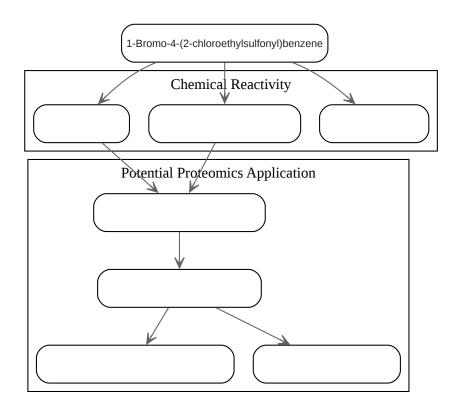


Caption: Proposed two-step synthesis workflow for 1-bromo-4-(2-chloroethylsulfonyl)benzene.

Potential Applications and Mechanism of Action

The chemical structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene suggests it could function as a bifunctional electrophile. The 2-chloroethylsulfonyl group is a Michael acceptor and can also undergo nucleophilic substitution at the carbon bearing the chlorine. The bromosubstituted aromatic ring can participate in cross-coupling reactions.

In the context of proteomics, this compound could be used as a covalent probe. The 2-chloroethylsulfonyl group is known to react with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole group of histidine. This reactivity could be exploited for activity-based protein profiling (ABPP) or for mapping ligand-binding sites.



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Caption: Logical relationship of reactivity to potential applications in proteomics.

Conclusion



1-bromo-4-(2-chloroethylsulfonyl)benzene is a compound with significant potential for applications in synthetic chemistry and as a tool in chemical biology, particularly in the field of proteomics. While detailed experimental data is sparse in publicly accessible records, its structure suggests clear pathways for its synthesis and mechanisms for its interaction with biological macromolecules. Further research into this compound is warranted to fully elucidate its properties and applications.

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References

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